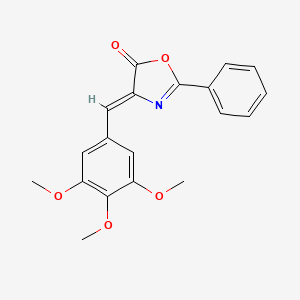![molecular formula C16H19Cl2FN4O B2355012 N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-cyclopropylpyrimidine-4-carboxamide;dihydrochloride CAS No. 2418676-90-9](/img/structure/B2355012.png)
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-cyclopropylpyrimidine-4-carboxamide;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C16H17FN4O.2ClH/c17-13-7-10(8-18)1-2-12(13)9-20-16(22)14-5-6-19-15(21-14)11-3-4-11;;/h1-2,5-7,11H,3-4,8-9,18H2,(H,20,22);2*1H . This indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and chlorine (Cl) atoms.Aplicaciones Científicas De Investigación
Discovery and Development
The compound has been explored in the discovery of selective and orally efficacious inhibitors of the Met kinase superfamily. Schroeder et al. (2009) identified related compounds as potent Met kinase inhibitors, demonstrating significant tumor stasis in preclinical models and advancing into clinical trials due to favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).
Synthesis and Characterization
McLaughlin et al. (2016) presented the synthesis and characterization of a compound termed 3,5-AB-CHMFUPPYCA, a research chemical obtained from an internet vendor. The study focused on distinguishing this compound from its isomers and evaluating its analytical characteristics (McLaughlin et al., 2016).
Cytotoxic Activity
Deady et al. (2005) conducted a study on carboxamide derivatives related to the compound, examining their cytotoxicity against certain cancer cells. They found potent cytotoxicity with IC50 values <10 nM for some derivatives, especially in murine leukemia and lung carcinoma models (Deady et al., 2005).
Antimicrobial Activity
Hafez et al. (2015) explored the synthesis of pyranopyrimidine derivatives, which included similar compounds, and evaluated their antibacterial and antifungal activities. Certain derivatives showed potent antibacterial agents, comparable to standard drugs (Hafez et al., 2015).
Radioligand Potential
Matarrese et al. (2001) investigated quinoline-2-carboxamide derivatives, including compounds structurally similar to the one , as potential radioligands for peripheral benzodiazepine receptors with PET imaging. They observed high specific binding to these receptors in various organs, suggesting potential diagnostic applications (Matarrese et al., 2001).
Propiedades
IUPAC Name |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-cyclopropylpyrimidine-4-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O.2ClH/c17-13-7-10(8-18)1-2-12(13)9-20-16(22)14-5-6-19-15(21-14)11-3-4-11;;/h1-2,5-7,11H,3-4,8-9,18H2,(H,20,22);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCSMSHLVPTLDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)C(=O)NCC3=C(C=C(C=C3)CN)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3,4-Dimethylphenyl)-4-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2354933.png)
![3-(benzenesulfonyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline](/img/structure/B2354934.png)
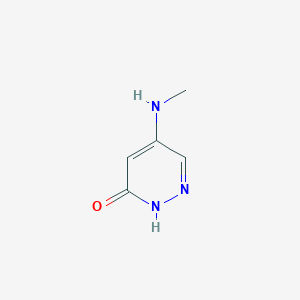

![Lithium [2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetate](/img/structure/B2354937.png)
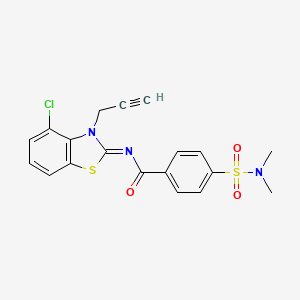
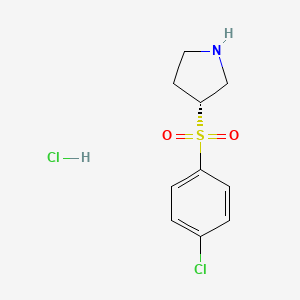
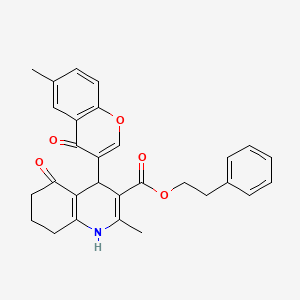
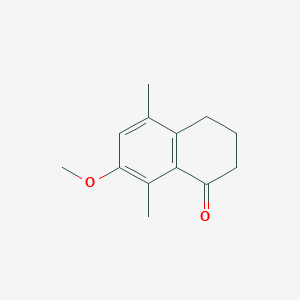
![2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2354946.png)
![N-[1-(2-Fluoroethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2354947.png)
![[1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol;hydrochloride](/img/structure/B2354949.png)
![3-[(2R)-morpholin-2-yl]propanoic acid hydrochloride](/img/structure/B2354950.png)
